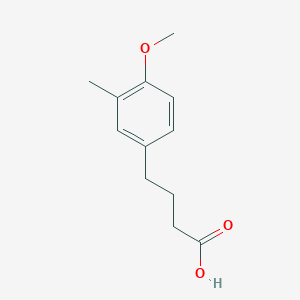

4-(4-Methoxy-3-methylphenyl)butanoic acid

Beschreibung

BenchChem offers high-quality 4-(4-Methoxy-3-methylphenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxy-3-methylphenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-methoxy-3-methylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9-8-10(4-3-5-12(13)14)6-7-11(9)15-2/h6-8H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNPAVGNPUYSNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601283629 | |

| Record name | 4-Methoxy-3-methylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33446-15-0 | |

| Record name | 4-Methoxy-3-methylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33446-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-methylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-(4-Methoxy-3-methylphenyl)butanoic acid molecular structure and weight

An In-depth Technical Guide to 4-(4-Methoxy-3-methylphenyl)butanoic acid: Structure, Properties, and Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(4-Methoxy-3-methylphenyl)butanoic acid, a substituted aromatic carboxylic acid. While specific literature for this precise molecule is not prevalent, this guide synthesizes data from analogous compounds and established chemical principles to provide a robust profile for research and development applications. We will delve into its molecular characteristics, propose a validated synthetic route, and discuss its potential relevance in medicinal chemistry.

Physicochemical and Structural Properties

4-(4-Methoxy-3-methylphenyl)butanoic acid belongs to the class of phenylalkanoic acids, which are significant scaffolds in the design of biologically active molecules. The unique substitution pattern on the phenyl ring—a methoxy group at the 4-position and a methyl group at the 3-position—is expected to confer specific properties related to solubility, lipophilicity, and metabolic stability.

The molecular formula of this compound is determined to be C₁₂H₁₆O₃ , leading to a calculated molecular weight of approximately 208.26 g/mol .[1] A summary of its key identifiers and calculated properties is presented below.

| Property | Value | Source |

| IUPAC Name | 4-(4-Methoxy-3-methylphenyl)butanoic acid | - |

| Molecular Formula | C₁₂H₁₆O₃ | Calculated |

| Molecular Weight | 208.26 g/mol | Calculated[1] |

| Canonical SMILES | CC1=C(C=C(C=C1)CCCC(=O)O)OC | Predicted |

| InChI Key | (Predicted) | Predicted |

| CAS Number | Not Assigned | - |

Molecular Structure Visualization

The two-dimensional chemical structure of 4-(4-Methoxy-3-methylphenyl)butanoic acid is depicted below. The diagram illustrates the spatial relationship between the substituted phenyl ring and the butanoic acid side chain.

Caption: 2D structure of 4-(4-Methoxy-3-methylphenyl)butanoic acid.

Proposed Synthetic Pathway and Experimental Protocol

A robust and logical two-step synthesis is proposed, starting from commercially available materials. This pathway leverages well-established reactions in organic chemistry, ensuring high predictability and yield.

Caption: Proposed two-step synthesis of the target compound.

Step A: Friedel-Crafts Acylation to Synthesize 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid

Causality: The Friedel-Crafts acylation is the method of choice for forming the carbon-carbon bond between the aromatic ring and the four-carbon chain.[2] Starting with 2-methylanisole, the electron-donating methoxy and methyl groups are ortho- and para-directing. The acylation is sterically and electronically favored to occur at the position para to the strong methoxy-directing group, yielding the desired keto-acid intermediate.

Protocol:

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a suitable solvent such as nitrobenzene or dichloromethane.

-

Addition: A solution of 2-methylanisole (1.0 equivalent) and succinic anhydride (1.1 equivalents) in the same solvent is added dropwise from the addition funnel at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by pouring it over crushed ice and concentrated hydrochloric acid.

-

Extraction: The aqueous layer is extracted three times with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the intermediate, 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid.

Step B: Clemmensen Reduction to Synthesize 4-(4-Methoxy-3-methylphenyl)butanoic acid

Causality: To obtain the final product, the ketone functional group of the intermediate must be reduced to a methylene (-CH₂-) group. The Clemmensen reduction is highly effective for the deoxygenation of aryl ketones and is performed under acidic conditions, which are compatible with the carboxylic acid moiety. A similar reduction is documented in the synthesis of related compounds.[3]

Protocol:

-

Amalgam Preparation: Zinc amalgam (Zn(Hg)) is prepared by stirring zinc dust with a 5% mercury(II) chloride solution for 10 minutes, followed by decanting the solution and washing the amalgam with water.

-

Setup: The zinc amalgam, concentrated hydrochloric acid, water, and toluene are added to a round-bottom flask equipped with a reflux condenser.

-

Reaction: The keto-acid intermediate from Step A (1.0 equivalent) is added to the flask. The mixture is heated to a vigorous reflux with stirring for 24-48 hours. Additional portions of concentrated HCl may be required during the reflux period to maintain the acidic conditions.

-

Workup: After cooling, the organic layer is separated. The aqueous layer is extracted with toluene or ethyl acetate.

-

Purification: The combined organic extracts are washed with water, dried over anhydrous Na₂SO₄, and the solvent is removed in vacuo. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 4-(4-methoxy-3-methylphenyl)butanoic acid.

Protocol Validation: Analytical Confirmation

To ensure the integrity of the synthesis, the identity and purity of the intermediate and final product must be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework. The disappearance of the ketone signal (~190-200 ppm in ¹³C NMR) and the appearance of a new methylene signal (~30-40 ppm) after Step B is a key diagnostic marker.

-

Infrared (IR) Spectroscopy: The intermediate will show characteristic carbonyl stretches for both the ketone (~1680 cm⁻¹) and the carboxylic acid (~1710 cm⁻¹). The final product will lack the ketone stretch.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the intermediate and the final product (208.26 g/mol ).

Relevance in Research and Drug Development

The 4-phenylbutanoic acid scaffold is a privileged structure in medicinal chemistry. The introduction of methoxy and methyl groups onto the phenyl ring provides a powerful tool for modulating a compound's pharmacokinetic and pharmacodynamic profile.

-

Metabolic Stability: The methyl group can act as a "metabolic blocker," preventing enzymatic hydroxylation at that position, which can increase the compound's half-life in vivo.

-

Lipophilicity and Binding: The methoxy and methyl groups increase the lipophilicity of the molecule compared to its unsubstituted parent. This can enhance membrane permeability and influence how the molecule fits into the binding pockets of target proteins.

-

Intermediate for Complex Syntheses: This molecule serves as a valuable intermediate. For instance, related compounds like 4-(4-hydroxyphenyl)butanoic acid are key intermediates in the synthesis of more complex drug candidates.[4] The carboxylic acid handle allows for further chemical modifications, such as amide bond formation, to build larger and more diverse chemical libraries for screening.

By understanding the structure and synthetic accessibility of 4-(4-Methoxy-3-methylphenyl)butanoic acid, researchers can effectively utilize it as a building block in the rational design of novel therapeutics.

References

-

PubChem. 3-(4-Methoxyphenyl)-3-methylbutanoic acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

-

Royal Society of Chemistry. An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid. Green Chemistry. Available from: [Link]

Sources

- 1. 3-(4-Methoxyphenyl)-3-methylbutanoic acid | C12H16O3 | CID 316804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 3. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]

- 4. An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

pKa values and acidity of 4-(4-Methoxy-3-methylphenyl)butanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Methoxy-3-methylphenyl)butanoic acid: pKa and Acidity

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences a compound's solubility, lipophilicity, permeability, and protein binding, thereby governing its pharmacokinetic and pharmacodynamic profile.[1][2][3] For researchers in drug discovery and development, an accurate understanding and determination of pKa are indispensable for optimizing drug candidates and formulating effective therapeutics.[4] This guide provides a comprehensive technical overview of the acidity of 4-(4-Methoxy-3-methylphenyl)butanoic acid, a substituted aromatic carboxylic acid. We will dissect the structural components influencing its acidity, present robust methodologies for both computational prediction and experimental determination of its pKa, and discuss the implications of this value in a pharmaceutical context.

Introduction: The Critical Role of pKa in Drug Development

The majority of pharmaceutical agents are weak acids or bases.[2] Their degree of ionization in different physiological environments, which range from the highly acidic stomach (pH 1-3) to the slightly alkaline small intestine and blood plasma (pH ~7.4), is directly controlled by their pKa.[4][5] The Henderson-Hasselbalch equation quantitatively relates pH and pKa to the ratio of the ionized and non-ionized forms of a molecule.

This ionization state is critical because:

-

Absorption: The non-ionized form of a drug is typically more lipophilic and can more readily diffuse across biological membranes, such as the gastrointestinal tract and the blood-brain barrier.[1][5]

-

Distribution: Plasma protein binding can be dependent on the charge of the molecule, affecting its distribution throughout the body.[2]

-

Solubility: The ionized form is generally more water-soluble, which is crucial for formulation and administration.[4]

-

Target Binding: The specific protonation state can be essential for interacting with the target receptor or enzyme, often involving ionic bonds or specific hydrogen bonding patterns.

Therefore, the precise determination of the pKa for a molecule like 4-(4-Methoxy-3-methylphenyl)butanoic acid is not merely an academic exercise but a foundational step in predicting its in vivo behavior and optimizing its therapeutic potential.

Structural Analysis and Theoretical Acidity

The acidity of 4-(4-Methoxy-3-methylphenyl)butanoic acid is determined by the stability of its conjugate base, the carboxylate anion, formed upon deprotonation of the carboxylic acid group.

Caption: Electronic effects influencing the acidity of the target molecule.

The core structure is a butanoic acid, which has a typical pKa of approximately 4.8. The phenyl ring and its substituents modulate this baseline acidity.

-

Carboxylic Acid Group (-COOH): This is the primary acidic functional group, with a pKa generally in the range of 3-5.[6] Its acidity stems from the resonance stabilization of the resulting carboxylate anion, where the negative charge is delocalized over two oxygen atoms.[7]

-

Butylene Spacer (-(CH₂)₃-): This alkyl chain largely insulates the carboxylic acid group from the direct resonance effects of the phenyl ring. However, the electron-withdrawing inductive effect of the ring will slightly increase the acidity compared to butanoic acid.

-

4-Methoxy Group (-OCH₃): The methoxy group exerts two opposing electronic effects: a powerful electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I).[8] As a general rule, the resonance effect dominates.[8] By donating electron density into the ring, it slightly destabilizes the negative charge on the distant carboxylate, making the acid weaker (increasing its pKa). This effect is attenuated by the alkyl chain.

-

3-Methyl Group (-CH₃): The methyl group is electron-donating through both induction (+I) and hyperconjugation.[9] This further increases electron density in the system, also contributing to a slight destabilization of the conjugate base and a weakening of the acid.

| Compound | Key Structural Feature | Expected pKa (Relative to Butanoic Acid) | Rationale |

| Butanoic Acid | Reference Alkyl Carboxylic Acid | ~4.8 | Baseline |

| Acetic Acid | Shorter Alkyl Chain | ~4.76 | Alkyl groups are weakly electron-donating.[7] |

| Benzoic Acid | COOH directly on ring | ~4.20 | Phenyl ring is electron-withdrawing; resonance stabilization.[10] |

| 4-Methoxybenzoic Acid | para-OCH₃ on ring | ~4.47 | +R effect of OCH₃ destabilizes anion, decreases acidity.[11] |

| Target Molecule | Substituted Phenyl on Alkyl Chain | Predicted: ~4.8 - 5.0 | Weak, opposing inductive/resonance effects transmitted through an insulating alkyl chain. |

In Silico pKa Prediction Methodology

Computational methods provide a rapid and cost-effective means to estimate pKa values, crucial for screening large libraries of compounds in early-stage drug discovery.[12][13] These methods range from empirical, database-driven approaches to more computationally intensive quantum mechanical (QM) calculations.[14][15]

Here, we outline a workflow using readily accessible software that employs empirical and fragment-based methods, such as ChemAxon's MarvinSketch, which is available with a free academic license.[16][17]

Caption: Workflow for in silico pKa prediction using MarvinSketch.

Protocol: pKa Prediction with MarvinSketch

-

Molecule Entry:

-

Launch MarvinSketch.

-

Draw the chemical structure of 4-(4-Methoxy-3-methylphenyl)butanoic acid or import it using its SMILES string: COc1cc(cccc1CCC(=O)O)C.

-

-

Initiate Calculation:

-

From the top menu, select Calculations.

-

Navigate to Protonation and then click on pKa.

-

-

Set Parameters:

-

In the pKa Options window, ensure the Mode is set to macro. This calculates the macroscopic pKa, which is the experimentally observable value.

-

Verify standard conditions (e.g., 25 °C).

-

Ensure the "Show distribution chart" option is checked to visualize the species distribution versus pH.[16]

-

-

Execution and Interpretation:

-

Click "OK" to run the calculation.

-

The result window will display the structure with the acidic proton highlighted and its predicted pKa value. The distribution chart will show the percentage of the protonated (neutral acid) and deprotonated (carboxylate) forms as a function of pH, visually indicating the pH at which the two species are present in equal 50% concentrations, which is the definition of pKa.[5]

-

Causality and Trustworthiness: This method's reliability is grounded in the size and quality of the underlying database of experimental values.[18][19] The algorithm identifies the ionizable group (carboxylic acid) and accounts for the electronic effects of the molecular environment based on similar, experimentally measured substructures. For common functional groups, these predictions often achieve an accuracy within 0.5-1.0 log units.[20]

Experimental pKa Determination

While computational predictions are invaluable, experimental determination remains the gold standard for accuracy. The two most common and robust methods are potentiometric titration and UV-Vis spectrophotometry.[21][22]

Potentiometric Titration

This high-precision technique involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally.[22] The pKa is determined from the inflection point of the resulting titration curve, specifically at the half-equivalence point where pH = pKa.[23]

Caption: Experimental workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Apparatus & Reagents:

-

Calibrated pH meter and electrode.

-

Automated titrator or manual burette.

-

Stir plate and stir bar.

-

Standard pH buffers (4.01, 7.00, 10.01).

-

Standardized ~0.1 M NaOH solution (prepared with boiled, deionized water to minimize carbonate contamination).

-

4-(4-Methoxy-3-methylphenyl)butanoic acid (high purity).

-

Potassium chloride (KCl) for ionic strength adjustment.

-

Nitrogen gas source.

-

-

Preparation:

-

Calibrate the pH meter meticulously according to the manufacturer's instructions using at least two, preferably three, standard buffers that bracket the expected pKa.

-

Accurately weigh a sample of the acid to prepare a solution of known concentration (e.g., 1-10 mM). If solubility is low, a co-solvent like methanol may be used, but the pKa will be for that specific solvent mixture.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M), which stabilizes activity coefficients.[23]

-

-

Titration Procedure:

-

Transfer a known volume of the analyte solution to a titration vessel.

-

Purge the solution with nitrogen for 10-15 minutes to expel dissolved CO₂, which can interfere with the titration of weak acids.[22] Maintain a gentle nitrogen blanket over the solution during the titration.

-

Immerse the pH electrode and begin gentle, constant stirring.

-

Begin adding the standardized NaOH titrant. Add larger increments initially, then smaller increments (e.g., 0.01-0.05 mL) as you approach the buffer region (pH ~ pKa).

-

After each addition, wait for the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

Identify the equivalence point, where the slope of the curve is steepest. This can be done visually or more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

-

Determine the volume of titrant at the half-equivalence point (V at equivalence / 2).

-

Read the pH from the titration curve at this half-equivalence volume. This pH value is the pKa.

-

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore near the ionizable center, causing the UV-Vis absorption spectrum to change between the protonated and deprotonated forms.[21] It requires less sample than titration.[22]

Protocol Overview:

-

Determine Analytical Wavelengths:

-

Record the UV-Vis spectrum of the compound in a highly acidic solution (pH << pKa, e.g., pH 1-2) to get the spectrum of the pure protonated form (HA).

-

Record the spectrum in a highly basic solution (pH >> pKa, e.g., pH 9-10) to get the spectrum of the pure deprotonated form (A⁻).

-

Identify one or more wavelengths (λ) where the difference in absorbance between the two forms is maximal.

-

-

Prepare Buffered Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 3.5 to 6.5 in 0.2-0.3 pH unit increments).

-

Add a constant, known concentration of the analyte to each buffer solution.

-

-

Measure Absorbance:

-

Measure the absorbance of each buffered solution at the predetermined analytical wavelength(s).

-

-

Data Analysis:

-

Plot Absorbance vs. pH. The data will form a sigmoidal curve.

-

The inflection point of this curve corresponds to the pKa of the compound.[24]

-

Alternatively, the pKa can be calculated using the following equation for each pH value and averaging the results: pKa = pH + log[(A - A_A) / (A_HA - A)] where A is the absorbance at a given pH, A_A is the absorbance of the pure basic form, and A_HA is the absorbance of the pure acidic form.

-

Conclusion and Applications in Drug Development

This guide has detailed the theoretical underpinnings and practical methodologies for determining the pKa of 4-(4-Methoxy-3-methylphenyl)butanoic acid. Theoretical analysis suggests a pKa value slightly above that of benzoic acid, likely in the range of 4.8-5.0, due to the weakly electron-donating nature of the ring substituents and the insulating effect of the alkyl chain. This estimate can be rapidly refined using computational tools. For definitive valuation, high-precision experimental methods such as potentiometric titration or UV-Vis spectrophotometry are required.

An experimentally confirmed pKa in the 4.8-5.0 range would signify that this compound will be:

-

Largely in its non-ionized, more permeable form in the acidic environment of the stomach.

-

Predominantly in its ionized, more soluble form in the neutral to alkaline pH of the intestines and blood plasma.[4]

This knowledge is paramount for medicinal chemists to predict oral absorption, guide formulation strategies to enhance solubility, and build accurate pharmacokinetic models to anticipate the drug's distribution and elimination profile.

References

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (n.d.). MDPI. [Link]

-

Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). PMC. [Link]

-

What is pKa and how is it used in drug development? (2023-12-13). Pion. [Link]

-

Decades of Reliable pKa Predictions. (n.d.). ACD/Labs. [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. [Link]

-

Computer Prediction of pKa Values in Small Molecules and Proteins. (2021-09-10). ACS Publications. [Link]

-

What does pKa mean and why can it influence drug absorption and excretion? (2018-05-01). AWS. [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

-

The pKa Distribution of Drugs: Application to Drug Discovery. (2007-09-17). PMC. [Link]

-

How to Predict pKa. (2025-10-16). Rowan. [Link]

-

Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. (2021-09-08). Columbia Academic Commons. [Link]

-

Predicting charge / protonation state distribution vs pH with MarvinSketch. (2020-09-07). Tristan de Rond. [Link]

-

EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. (n.d.). eGyanKosh. [Link]

-

Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. (n.d.). Taylor & Francis. [Link]

-

Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. (n.d.). ResearchGate. [Link]

-

Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022-07-16). Drug Hunter. [Link]

-

MarvinSketch : Calculations Menu. (n.d.). SCFBio. [Link]

-

pKa. (n.d.). SoftwareOne Marketplace. [Link]

-

21.2: Acidity of Carboxylic Acids. (2020-05-30). Chemistry LibreTexts. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). DergiPark. [Link]

-

What is the pKa of my compound? (2025-07-24). ACD/Labs. [Link]

-

Spectrophotometric Determination of pKa of Phenol Red. (n.d.). Chemistry 321: Quantitative Analysis Lab Webnote. [http://courses.washington.edu/chem321/pKa of Phenol Red.pdf]([Link] of Phenol Red.pdf)

-

pH effects on absorption spectra: pKa determination by spectrophotometric method. (n.d.). Amrita Vishwa Vidyapeetham. [Link]

-

UV-Vis Spectrometry, pKa of a dye. (n.d.). Unknown. [http://web.mnstate.edu/jasperson/chem365/Handouts/UV-Vis Spectrometry, pKa of a dye.pdf]([Link] Spectrometry, pKa of a dye.pdf)

-

Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength? (2018-01-03). Quora. [Link]

-

Calculating pKa values : r/Chempros. (2021-06-24). Reddit. [Link]

-

20.4 Substituent Effects on Acidity. (n.d.). NC State University Libraries. [Link]

-

pKa calculation. (n.d.). Chemaxon Docs. [Link]

-

7.9: How Delocalized Electrons Affect pKa Values. (2020-10-20). Chemistry LibreTexts. [Link]

-

pKa of Acids & Functional Groups | Overview & Examples - Lesson. (n.d.). Study.com. [Link]

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. tandfonline.com [tandfonline.com]

- 5. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 6. pKa of Acids & Functional Groups | Overview & Examples - Lesson | Study.com [study.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

- 10. acdlabs.com [acdlabs.com]

- 11. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Making sure you're not a bot! [academiccommons.columbia.edu]

- 14. mdpi.com [mdpi.com]

- 15. How to Predict pKa | Rowan [rowansci.com]

- 16. Predicting charge / protonation state distribution vs pH with MarvinSketch [tristanderond.com]

- 17. reddit.com [reddit.com]

- 18. acdlabs.com [acdlabs.com]

- 19. acdlabs.com [acdlabs.com]

- 20. optibrium.com [optibrium.com]

- 21. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characterization of 4-(4-Methoxy-3-methylphenyl)butanoic Acid: Melting and Boiling Point Determination

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physical Constants in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the precise characterization of a compound's physical properties is a cornerstone of its journey from a candidate molecule to a viable therapeutic agent. Among these fundamental properties, the melting and boiling points serve as critical indicators of purity, identity, and the intermolecular forces at play within a substance.[1] A sharp and defined melting point range, for instance, is a strong indicator of a pure crystalline solid, whereas a broad melting range often suggests the presence of impurities.[2] These parameters are not merely academic; they have profound implications for formulation development, stability studies, and the design of purification processes such as crystallization and distillation.

Physicochemical Data for 4-(4-Methoxy-3-methylphenyl)butanoic Acid and a Key Analog

The physical properties of 4-(4-Methoxy-3-methylphenyl)butanoic acid are influenced by its molecular structure, which includes a carboxylic acid group capable of hydrogen bonding, a methoxy group, and a methyl-substituted phenyl ring. These features contribute to its polarity and molecular weight, which in turn dictate its melting and boiling points.

While specific experimental values for 4-(4-Methoxy-3-methylphenyl)butanoic acid are not published, data for the structurally similar compound, 4-(4-methoxyphenyl)butanoic acid (CAS 4521-28-2), provides a valuable reference point. The primary structural difference is the absence of the methyl group on the phenyl ring.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-(4-Methoxy-3-methylphenyl)butanoic acid | 88535-65-7 | C12H16O3 | 208.25 | Not available | Not available |

| 4-(4-methoxyphenyl)butanoic acid | 4521-28-2 | C11H14O3 | 194.23 | 56-59[3] | 196 @ 10 mmHg[3] |

The presence of an additional methyl group in the target compound is expected to have a minor impact on its melting and boiling points compared to its unmethylated analog.

Experimental Protocols for Accurate Determination of Melting and Boiling Points

The following sections provide detailed, step-by-step methodologies for the experimental determination of the melting and boiling points of organic compounds like 4-(4-Methoxy-3-methylphenyl)butanoic acid.

Melting Point Determination: The Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[4] It relies on heating a small sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid.

Methodology:

-

Sample Preparation: Ensure the sample of 4-(4-Methoxy-3-methylphenyl)butanoic acid is finely powdered and completely dry.[4]

-

Capillary Tube Loading: Take a glass capillary tube sealed at one end. Press the open end into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 1-2 mm in height.[5]

-

Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is level with the thermometer bulb.[2] This assembly is then placed in a melting point apparatus, which can be an oil bath (like a Thiele tube) or a metal block heater.

-

Heating and Observation: Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: The Micro-Reflux Method

For determining the boiling point of a liquid, especially when only a small sample is available, the micro-reflux method using a Thiele tube is highly effective.[6] This method is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7][8]

Methodology:

-

Sample Preparation: Place a small amount (a few drops) of the liquid sample into a small test tube (fusion tube).

-

Capillary Inversion: Take a capillary tube sealed at one end and place it into the fusion tube with the open end down.

-

Apparatus Assembly: Attach the fusion tube to a thermometer with the sample aligned with the thermometer bulb.

-

Heating in Thiele Tube: Immerse the assembly in a Thiele tube containing a high-boiling point oil, ensuring the heat is applied to the side arm for even circulation.[6]

-

Observation of Bubbles: Heat the Thiele tube gently. As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.[6]

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube.[6]

Diagram of Micro-Reflux Boiling Point Determination:

Caption: Micro-Reflux Boiling Point Determination Workflow.

Trustworthiness and Self-Validating Systems

The reliability of melting and boiling point data is contingent upon the purity of the sample and the accuracy of the experimental technique. To ensure trustworthiness, it is imperative to:

-

Calibrate Thermometers: Regularly calibrate thermometers against certified standards.

-

Control Heating Rates: A slow and steady heating rate is crucial for accurate measurements, as it allows for thermal equilibrium to be established between the sample, the heating medium, and the thermometer.[4]

-

Purity Assessment: A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound.[2] A broadened and depressed melting range suggests the presence of impurities.[1]

-

Pressure Correction for Boiling Point: The boiling point is dependent on the atmospheric pressure. For high accuracy, especially when not at sea level, a pressure correction should be applied to the observed boiling point.

Conclusion

The determination of the melting and boiling points of 4-(4-Methoxy-3-methylphenyl)butanoic acid is a fundamental step in its physicochemical characterization. While experimental data for this specific compound is not currently available in public literature, the data from its close analog, 4-(4-methoxyphenyl)butanoic acid, provides a reliable starting point for estimation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to determine these critical physical constants with high accuracy and precision. Adherence to these methodologies will ensure the generation of high-quality data, which is indispensable for informed decision-making in the drug development pipeline.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Melting Point Experiment. Retrieved from [Link]

-

Ibn Al-Haytham Education College for Pure Science. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

ChemBK. (2024, April 10). 4-(4-formyl-3-methoxyphenoxy)butanoic acid. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Chemsrc. (2025, August 22). 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-(4-Methoxyphenyl)butyric acid (CAS 4521-28-2). Retrieved from [Link]

-

Ibn Al-Haytham Education College for Pure Science. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

Stenutz, R. (n.d.). 4-(4-methoxyphenyl)butanoic acid. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemsrc. (2025, September 12). 4-(4-methoxy-2-methyl-phenyl)butanoic acid. Retrieved from [Link]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. 4-(4-Methoxyphenyl)butyric acid | 4521-28-2 [chemicalbook.com]

- 4. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Emerging Therapeutic Potential of 4-(4-Methoxy-3-methylphenyl)butanoic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

Derivatives of 4-(4-methoxy-3-methylphenyl)butanoic acid represent a promising class of small molecules with significant therapeutic potential, particularly in the realm of neurodegenerative diseases and conditions characterized by protein misfolding. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these compounds. Drawing from established methodologies and emerging research, this document details experimental protocols, explores the mechanistic underpinnings of their action as chemical chaperones, and presents a framework for their future development as therapeutic agents.

Introduction: The Rationale for Targeting Protein Misfolding

The accumulation of misfolded proteins is a pathological hallmark of a wide range of debilitating diseases, including Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This has spurred significant interest in the discovery of "chemical chaperones," small molecules that can stabilize proteins, prevent their aggregation, and protect cells from the ensuing stress. The 4-phenylbutyric acid (4-PBA) scaffold has emerged as a valuable starting point for the development of such agents. This guide focuses on a specific, promising subset of these derivatives: those based on the 4-(4-methoxy-3-methylphenyl)butanoic acid core structure. The strategic placement of methoxy and methyl groups on the phenyl ring offers opportunities to fine-tune the molecule's physicochemical properties, potentially enhancing its efficacy and pharmacokinetic profile.

The Chemical Landscape: Synthesis and Characterization

The synthesis of 4-(4-methoxy-3-methylphenyl)butanoic acid and its derivatives is a critical first step in their evaluation as potential drug candidates. High purity of the final compound is essential for accurate biological testing, as even minor impurities can significantly impact experimental outcomes.[1]

General Synthetic Approach

A common synthetic route to 4-(4-methoxy-3-methylphenyl)butanoic acid derivatives is outlined below. This multi-step process typically begins with a suitable substituted benzene precursor and involves sequential reactions to build the butanoic acid side chain.

Caption: A generalized synthetic workflow for 4-(4-methoxy-3-methylphenyl)butanoic acid.

Detailed Experimental Protocol: Synthesis of 4-(4-methoxy-3-methylphenyl)butanoic acid

The following is a representative protocol for the laboratory-scale synthesis of the parent compound.

Step 1: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0°C, add succinic anhydride portion-wise.

-

Slowly add 2-methylanisole to the reaction mixture, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate keto-acid.

Step 2: Clemmensen Reduction

-

Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.

-

Add the keto-acid intermediate from Step 1 to a mixture of the amalgamated zinc, concentrated hydrochloric acid, and toluene.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, separate the organic layer and extract the aqueous layer with toluene.

-

Wash the combined organic layers, dry, and concentrate to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 4-(4-methoxy-3-methylphenyl)butanoic acid.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Biological Activity and Mechanism of Action

Derivatives of 4-(4-methoxy-3-methylphenyl)butanoic acid have shown promise in several areas of biological activity, with their role as chemical chaperones being particularly noteworthy.

Chemical Chaperone Activity and Neuroprotection

Studies on methoxy-substituted 4-phenylbutyric acid derivatives have demonstrated their ability to inhibit protein aggregation.[2] This anti-aggregation activity is a key characteristic of chemical chaperones. Furthermore, compounds such as 4-(4-methoxyphenyl)butanoic acid have been shown to exert protective effects against neuronal cell death induced by endoplasmic reticulum (ER) stress.[3] ER stress is a common feature of many neurodegenerative diseases, making this a highly relevant therapeutic target.

The proposed mechanism of action for this neuroprotective effect is illustrated below:

Caption: Proposed mechanism of neuroprotection by inhibiting ER stress-induced protein aggregation.

Potential Analgesic and Anti-inflammatory Properties

The 4-(4-methoxyphenyl)butyric acid scaffold is also being explored for the development of compounds with analgesic and anti-inflammatory properties.[1][4] By modifying the core structure, medicinal chemists can design molecules that interact with specific targets in pain and inflammation pathways.

Histone Deacetylase (HDAC) Inhibition

Related phenylbutyric acid derivatives are known inhibitors of histone deacetylases (HDACs).[5] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of silenced tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents. While the specific HDAC inhibitory activity of 4-(4-methoxy-3-methylphenyl)butanoic acid derivatives is yet to be fully elucidated, this represents a compelling avenue for future research.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug design. For 4-(4-methoxy-3-methylphenyl)butanoic acid derivatives, several key structural features can be systematically modified to optimize their therapeutic properties.

The Phenyl Ring Substituents

The position and nature of substituents on the phenyl ring are critical determinants of activity.

-

Methoxy Group: The methoxy group at the 4-position is thought to be important for the compound's interaction with biological targets. Its electron-donating nature can influence the overall electron density of the aromatic ring.

-

Methyl Group: The methyl group at the 3-position can impact the molecule's conformation and its ability to fit into a binding pocket. It can also influence metabolic stability.

The Butanoic Acid Side Chain

The length and composition of the acidic side chain are also crucial for activity. Modifications to the butanoic acid moiety can affect the compound's acidity, lipophilicity, and interaction with target proteins.

A systematic approach to SAR exploration is depicted in the following workflow:

Caption: A systematic workflow for exploring the structure-activity relationships of the core scaffold.

Pharmacokinetics and Drug Development Considerations

The successful development of a therapeutic agent depends not only on its biological activity but also on its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Key Pharmacokinetic Parameters

For 4-(4-methoxy-3-methylphenyl)butanoic acid derivatives, the following pharmacokinetic parameters are of particular importance:

-

Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

-

Blood-Brain Barrier (BBB) Penetration: For neurodegenerative diseases, the ability of the compound to cross the BBB is essential.

-

Metabolic Stability: The susceptibility of the compound to metabolism by enzymes such as cytochrome P450s.

-

Half-life: The time it takes for the concentration of the drug in the body to be reduced by half.

In Vitro and In Vivo Pharmacokinetic Assessment

A tiered approach is typically used to evaluate the pharmacokinetic properties of new chemical entities.

Table 1: Pharmacokinetic Assessment Workflow

| Stage | Assays | Purpose |

| In Vitro | Caco-2 permeability, Microsomal stability, Plasma protein binding | To predict oral absorption, metabolic stability, and distribution. |

| In Vivo | Rodent pharmacokinetic studies (e.g., cassette dosing) | To determine key parameters such as clearance, volume of distribution, and half-life. |

Future Directions and Conclusion

The derivatives of 4-(4-methoxy-3-methylphenyl)butanoic acid represent a promising and relatively underexplored area of medicinal chemistry. The existing evidence for their role as chemical chaperones with neuroprotective effects provides a strong rationale for their further investigation.

Future research should focus on:

-

Expansion of the Chemical Space: Synthesis and screening of a broader library of derivatives to establish more comprehensive structure-activity relationships.

-

Elucidation of Specific Molecular Targets: Identification of the specific proteins and signaling pathways modulated by these compounds.

-

In-depth Preclinical Evaluation: Rigorous testing of lead compounds in animal models of neurodegenerative diseases and other relevant conditions.

References

-

Mimori, S., Okuma, Y., Kaneko, M., Kawada, K., Hosoi, T., Ozawa, K., Nomura, Y., & Hamana, H. (2012). Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. Chemistry Letters, 42(9), 1051–1052. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. Retrieved from [Link]

-

Mimori, S., Okuma, Y., Kaneko, M., et al. (2013). Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. ResearchGate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(4-Methoxyphenyl)butyric Acid in Modern Drug Development. Retrieved from [Link]

-

Kim, S. W., Hooker, J. M., Otto, N., Win, K., Muench, L., Shea, C., Carter, P., King, P., Reid, A. E., Volkow, N. D., & Fowler, J. S. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear Medicine and Biology, 40(7), 912-918. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. nbinno.com [nbinno.com]

- 5. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Synthesis of 4-(4-Methoxy-3-methylphenyl)butanoic Acid

Introduction

4-(4-Methoxy-3-methylphenyl)butanoic acid is a substituted aromatic carboxylic acid. Molecules of this class serve as crucial building blocks in medicinal chemistry and materials science. Their structural motif, featuring a flexible butanoic acid chain attached to a substituted phenyl ring, allows for diverse interactions with biological targets and provides a scaffold for further chemical modification. The precise substitution pattern on the aromatic ring—a methoxy and a methyl group—influences the molecule's electronic properties and steric profile, making it a specific and valuable intermediate in the synthesis of more complex target molecules.

This document provides a comprehensive guide for researchers, detailing two robust and well-established synthetic pathways to obtain 4-(4-Methoxy-3-methylphenyl)butanoic acid. The core strategy involves a two-step sequence: an initial Friedel-Crafts acylation to construct the carbon skeleton, followed by a reduction of the resulting keto group. We will explore two primary reduction methods—the Clemmensen and Wolff-Kishner reductions—offering researchers flexibility based on substrate sensitivity and available laboratory resources. Each protocol is presented with detailed, step-by-step instructions, mechanistic insights, and a discussion of the rationale behind key experimental choices.

Strategic Overview: A Two-Step Synthetic Approach

The most direct and widely adopted strategy for synthesizing the target compound begins with the Friedel-Crafts acylation of 2-methylanisole with succinic anhydride. This reaction forms the key intermediate, 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid. The subsequent reduction of the aryl ketone in this intermediate to a methylene group yields the final product. The choice of reduction method is critical and depends on the stability of the substrate to strongly acidic or basic conditions.

Caption: Overall synthetic workflow for the target compound.

Method 1: Friedel-Crafts Acylation & Clemmensen Reduction

This pathway is a classic approach that combines an efficient C-C bond-forming reaction with a powerful deoxygenation method suitable for aryl ketones. The Clemmensen reduction is particularly effective for substrates that are stable in the presence of strong acid.[1][2]

Part A: Synthesis of 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[3][4] Here, succinic anhydride is activated by a Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion intermediate. The electron-rich 2-methylanisole ring then attacks this electrophile. The methoxy and methyl groups are ortho, para-directing activators; acylation occurs predominantly at the para position relative to the strongly activating methoxy group, which is sterically accessible.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol:

-

Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a gas scrubber with NaOH solution to neutralize evolved HCl gas). Ensure all glassware is thoroughly dried.

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 2.2 eq). Suspend the AlCl₃ in a suitable anhydrous solvent such as nitrobenzene or 1,2-dichloroethane (200 mL). Cool the suspension to 0-5 °C in an ice bath.

-

Anhydride Addition: In a separate beaker, dissolve succinic anhydride (1.0 eq) in the chosen solvent (50 mL) and add this solution to the dropping funnel. Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Arene Addition: After the anhydride addition is complete, add 2-methylanisole (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. The reaction is exothermic; maintain the temperature between 5-10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours, or until TLC analysis indicates the consumption of the starting arene.

-

Workup: Cool the reaction mixture in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of crushed ice, followed by concentrated hydrochloric acid (HCl, ~100 mL). This step hydrolyzes the aluminum complexes and should be performed in a well-ventilated fume hood due to vigorous HCl gas evolution.

-

Extraction: Transfer the mixture to a separatory funnel. If a chlorinated solvent was used, separate the organic layer. If nitrobenzene was used, steam distillation may be required to remove it. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).

Part B: Reduction of the Keto-acid via Clemmensen Reduction

The Clemmensen reduction uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce an aryl ketone to a methylene group.[1][5] The reaction is performed under harsh acidic conditions and is particularly well-suited for substrates, like our keto-acid, that are stable to strong acids. The exact mechanism is complex and thought to involve organozinc intermediates on the surface of the zinc.[2]

Experimental Protocol:

-

Preparation of Zinc Amalgam: Place granular zinc (mossy or dust, 4.0 eq by weight relative to the keto-acid) in a flask. Add a 5% aqueous solution of mercury(II) chloride (HgCl₂) and swirl for 5-10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water (3 x 50 mL).

-

Setup: In a large round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the freshly prepared zinc amalgam.

-

Reagent Charging: Add the crude 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid (1.0 eq), concentrated HCl (10 parts), water (5 parts), and toluene (4 parts). The toluene acts as a co-solvent to increase the solubility of the organic substrate.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 6-8 hours. Periodically (e.g., every hour), add a small portion of concentrated HCl to maintain the acidic conditions as the reaction consumes the acid. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature. The unreacted zinc can be removed by filtration or decantation.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer with fresh toluene or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with water and then with brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent such as hexanes or an ethyl acetate/hexanes mixture to yield pure 4-(4-Methoxy-3-methylphenyl)butanoic acid.

Method 2: Friedel-Crafts Acylation & Wolff-Kishner Reduction

This pathway is ideal for substrates that are sensitive to strong acids but stable under basic conditions.[6] The Wolff-Kishner reduction deoxygenates the ketone via a hydrazone intermediate under strongly basic conditions at elevated temperatures.

Part A: Synthesis of 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid

This step is identical to Part A of Method 1. Please refer to the protocol described above.

Part B: Reduction of the Keto-acid via Wolff-Kishner Reduction

The reaction proceeds by first forming a hydrazone intermediate from the ketone and hydrazine.[6] A strong base then deprotonates the hydrazone, which, upon heating, collapses to release nitrogen gas (a thermodynamically favorable process) and form a carbanion. This carbanion is then protonated by the solvent to give the final methylene product.[7] The Huang-Minlon modification, which involves using a high-boiling point solvent like diethylene glycol and distilling off water to drive the reaction, is a common and efficient variant.[8]

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid (1.0 eq) in diethylene glycol (10-15 parts).

-

Reagent Addition: Add potassium hydroxide (KOH, 4.0 eq, pellets or flakes) and hydrazine hydrate (80-95%, 3.0 eq).

-

Hydrazone Formation: Heat the mixture to 130-140 °C for 1-2 hours to allow for the formation of the hydrazone. Water will be generated during this step.

-

Decomposition: After hydrazone formation, modify the apparatus for distillation and raise the temperature to 190-200 °C to distill off water and excess hydrazine. Once the temperature has stabilized, refit the reflux condenser and continue to heat at reflux for an additional 3-4 hours. The evolution of nitrogen gas should be observed.

-

Workup: Cool the reaction mixture to room temperature. Carefully dilute the viscous mixture with water and acidify to a pH of ~1-2 using concentrated HCl. This will protonate the carboxylate salt and precipitate the product.

-

Extraction: Extract the product from the acidified aqueous mixture using diethyl ether or ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic extracts and wash sequentially with water and brine. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization as described in Method 1.

Caption: Comparison of Clemmensen and Wolff-Kishner conditions.

Alternative Reduction: Catalytic Hydrogenation

For substrates that are sensitive to both strong acids and bases, catalytic hydrogenation offers a milder alternative.[9] This method typically involves treating the keto-acid with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).[10][11]

General Protocol:

-

Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid (1.0 eq) in a suitable solvent like acetic acid or ethanol.[11]

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the desired pressure (e.g., 50 psi).

-

Reaction: Agitate the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until hydrogen uptake ceases.[11]

-

Workup: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to carefully remove the pyrophoric palladium catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The residue can be purified by recrystallization.

Comparative Data Summary

| Parameter | Method 1: Clemmensen Reduction | Method 2: Wolff-Kishner Reduction | Alternative: Catalytic Hydrogenation |

| Key Reagents | Zn(Hg), conc. HCl | H₂NNH₂, KOH (or other strong base) | H₂, Pd/C (or other metal catalyst) |

| Solvent | Toluene / Water | Diethylene Glycol | Acetic Acid, Ethanol |

| Temperature | Reflux (~100 °C) | High Temp (190-200 °C) | Room Temp to ~70 °C |

| Reaction Conditions | Strongly Acidic | Strongly Basic | Neutral / Mildly Acidic |

| Advantages | Inexpensive reagents, effective for aryl ketones. | Tolerates acid-sensitive functional groups.[6] | Very mild conditions, high yields, clean reaction.[9] |

| Disadvantages | Harsh acidic conditions, use of toxic mercury.[1] | High temperatures, strongly basic, not for base-sensitive groups. | Catalyst can be expensive and pyrophoric, risk of aromatic ring reduction. |

Conclusion

The synthesis of 4-(4-Methoxy-3-methylphenyl)butanoic acid can be reliably achieved through a two-step sequence involving Friedel-Crafts acylation followed by ketone reduction. The choice between the Clemmensen and Wolff-Kishner reductions provides essential flexibility, allowing the synthetic route to be adapted based on the presence of other functional groups within more complex analogues. For substrates sensitive to both extremes of pH, catalytic hydrogenation presents a valuable, milder alternative. The protocols and comparative data provided herein offer a solid foundation for researchers to successfully synthesize this and related compounds for applications in drug discovery and chemical research.

References

-

Wikipedia. Clemmensen reduction. [Link]

-

Ley, S. V., & Stewart-Liddon, A. J. P. (2007). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 3, 33. [Link]

-

Chase, P. A., et al. (2009). Enabling Catalytic Ketone Hydrogenation by Frustrated Lewis Pairs. Journal of the American Chemical Society, 131(49), 17778–17780. [Link]

-

Allen. Clemmensen Reduction – Mechanism, Reaction & Applications. [Link]

-

J&K Scientific LLC. Clemmensen Reduction. [Link]

-

Chemicool. Clemmensen Reduction of Aldehydes & Ketones. (2023). [Link]

-

Science of Synthesis. Catalytic Hydrogenation of Ketones. Thieme. [Link]

-

Mhlanga, S., et al. (2022). Highly efficient and selective aqueous phase hydrogenation of aryl ketones... RSC Advances, 12, 12345-12354. [Link]

-

OrgoSolver. Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni. [Link]

- Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid...

-

Royal Society of Chemistry. An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid. Green Chemistry. [Link]

-

ChemBK. 4-(4-formyl-3-methoxyphenoxy)butanoic acid. [Link]

-

NROChemistry. Wolff-Kishner Reduction: Mechanism & Examples. [Link]

-

Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). [Link]

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

-

Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

-

Wikipedia. Wolff–Kishner reduction. [Link]

-

University of Wisconsin-Madison. Experiment 13: Friedel-Crafts Acylation. [Link]

-

Desai, R. D., & Wali, M. A. (1937). Studies in the Friedel-Crafts Reaction. Part III. Proceedings of the Indian Academy of Sciences - Section A, 6(2), 135-143. [Link]

-

Chemsrc. 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4. [Link]

-

Beilstein Journal of Organic Chemistry. Mechanochemical Friedel–Crafts acylations. (2019). [Link]

Sources

- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]

- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]

Step-by-step preparation of 4-(4-Methoxy-3-methylphenyl)butanoic acid

Application Note: Scalable Synthesis of 4-(4-Methoxy-3-methylphenyl)butanoic acid

Abstract This application note details a robust, two-step protocol for the preparation of 4-(4-Methoxy-3-methylphenyl)butanoic acid, a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and lipid-modulating agents. The method utilizes a regioselective Friedel-Crafts succinoylation of 2-methylanisole followed by a reductive deoxygenation. This guide prioritizes industrial scalability, process safety, and high-purity isolation, offering a distinct advantage over legacy methods by optimizing solvent choices and workup procedures.

Part 1: Retrosynthetic Analysis & Strategy

To synthesize 4-(4-Methoxy-3-methylphenyl)butanoic acid (Target ), we employ a disconnection strategy that identifies the butyric acid side chain as the modifiable unit.

-

C-C Bond Formation: The aryl-alkyl bond is established via electrophilic aromatic substitution (Friedel-Crafts Acylation) using succinic anhydride. This introduces the 4-carbon chain while installing a ketone at the benzylic position.

-

Functional Group Interconversion: The resulting benzylic ketone is reduced to a methylene group. While catalytic hydrogenation is possible, the Clemmensen reduction is selected here for its reliability in preserving the carboxylic acid moiety without requiring high-pressure equipment.

Reaction Scheme:

-

Precursor: 2-Methylanisole (1-Methoxy-2-methylbenzene).

-

Step 1: Acylation with Succinic Anhydride

4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid. -

Step 2: Reduction with Zn(Hg)/HCl

4-(4-Methoxy-3-methylphenyl)butanoic acid.

Part 2: Experimental Protocols

Step 1: Friedel-Crafts Succinoylation

Objective: Regioselective synthesis of 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid.

-

Rationale: The methoxy group is a stronger activating group than the methyl group. In 2-methylanisole, the position para to the methoxy group (C4) is sterically accessible and electronically favored over the position para to the methyl group (C5, which is meta to the methoxy). This ensures high regioselectivity.

Materials:

-

2-Methylanisole (1.0 eq)

-

Succinic Anhydride (1.2 eq)[1]

-

Aluminum Chloride (AlCl

), anhydrous (2.2 eq) -

Dichloromethane (DCM) (Solvent, anhydrous)

-

HCl (conc.) and Ice (for quenching)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the glassware under nitrogen flow.

-

Catalyst Suspension: Charge the flask with Succinic Anhydride (1.2 eq) and anhydrous DCM (5 mL per gram of substrate). Cool the suspension to 0°C using an ice bath.

-

Activation: Carefully add AlCl

(2.2 eq) portion-wise over 20 minutes. Caution: Exothermic. Ensure the internal temperature does not exceed 10°C. Stir for 30 minutes to form the acylating complex. -

Addition: Dissolve 2-Methylanisole (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 45 minutes, maintaining the temperature at 0–5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (SiO

, 50% EtOAc/Hexanes) or HPLC. The formation of the intermediate aluminum complex often results in a viscous, dark orange/red mixture. -

Quenching: Pour the reaction mixture slowly into a stirred slurry of ice (500 g) and concentrated HCl (50 mL). Caution: Vigorous evolution of HCl gas. Stir for 1 hour to decompose the aluminum complex fully.

-

Workup: Separate the organic layer.[2] Extract the aqueous layer twice with DCM. Combine organic phases and wash with water (2x) and brine (1x).

-

Extraction of Product: Since the product is a carboxylic acid, it can be purified by base extraction. Extract the organic layer with 10% aqueous Na

CO -

Precipitation: Acidify the combined aqueous basic extracts carefully with 6M HCl to pH 1–2. The keto-acid will precipitate as a solid.

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

-

Yield Expectation: 75–85%

-

Characterization:

H NMR should show two doublets for aromatic protons (ortho coupling) and the characteristic succinyl triplets.

-

Step 2: Clemmensen Reduction

Objective: Deoxygenation of the benzylic ketone to yield 4-(4-Methoxy-3-methylphenyl)butanoic acid.

-

Rationale: This method effectively reduces aryl ketones to alkyl groups in the presence of carboxylic acids. The acidic conditions prevent salt formation, simplifying isolation.

Materials:

-

Keto-acid intermediate (from Step 1)

-

Zinc wool or granules

-

Mercuric Chloride (HgCl

) -

Toluene (co-solvent)

Protocol:

-

Preparation of Zinc Amalgam: In a flask, treat Zinc granules (20 eq) with a solution of HgCl

(0.1 eq) in water/conc. HCl (15:1 ratio) for 5–10 minutes. Decant the liquid to leave the shiny amalgamated zinc. -

Reaction Assembly: To the flask containing the Zn(Hg), add water (1.5 mL/g substrate) and conc. HCl (3.5 mL/g substrate). Add the Keto-acid intermediate (1.0 eq) and Toluene (1-2 mL/g substrate).

-

Note: Toluene is added to keep the reduced product in solution and prevent coating of the zinc surface.

-

-

Reflux: Heat the biphasic mixture to vigorous reflux (approx. 110°C).

-

Maintenance: Add additional portions of conc. HCl (approx. 1 mL/g substrate) every 3–4 hours to maintain acid strength. Monitor via TLC for the disappearance of the ketone. Reaction time is typically 12–24 hours.

-

Workup: Cool the mixture to room temperature. Dilute with water and Ethyl Acetate (or keep the Toluene layer). Separate the organic layer.[2]

-

Purification: Wash the organic layer with water and brine. Dry over anhydrous Na

SO -

Crystallization: Recrystallize the crude solid from a mixture of Ethanol/Water or Benzene/Petroleum Ether to obtain the pure target acid.

Part 3: Process Visualization

Data Summary Table

| Parameter | Step 1: Acylation | Step 2: Reduction |

| Reagents | 2-Methylanisole, Succinic Anhydride, AlCl | Zn(Hg), HCl, Toluene |

| Solvent | Dichloromethane (DCM) | Aqueous HCl / Toluene |

| Temperature | 0°C | 110°C (Reflux) |

| Time | 4–6 Hours | 12–24 Hours |

| Key Intermediate | Aluminum-complex (requires acid quench) | Zinc surface species |

| Purification | Acid/Base Extraction | Recrystallization |

| Typical Yield | 80% | 70–75% |

Reaction Workflow Diagram

Caption: Two-stage synthesis workflow highlighting the Friedel-Crafts acylation and Clemmensen reduction pathways with integrated purification strategies.

References

-

Desai, R. D., & Wali, M. A. (1937). Studies in the Friedel-Crafts Reaction. Part III. The Condensation of Succinic Anhydride with the Methyl Ethers of the Phenol and the Cresols. Proceedings of the Indian Academy of Sciences - Section A, 6, 135–143.

-

Martin, E. L. (1942).[4] The Clemmensen Reduction.[3][4][5][6][7] Organic Reactions, 1, 155.[4]

-

BenchChem. (2025).[8] Detailed protocol for the synthesis of 3-Oxo-4-(4-methylphenyl)butanoic acid (Analogous Protocol). BenchChem Protocols.

-

National Institute of Standards and Technology (NIST). (2025). 4-(4-Methoxyphenyl)butyric acid (Structural Analog Data). NIST Chemistry WebBook, SRD 69.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 4. Clemmensen Reduction [drugfuture.com]

- 5. youtube.com [youtube.com]

- 6. organicreactions.org [organicreactions.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols for the Crystallization of 4-(4-Methoxy-3-methylphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxy-3-methylphenyl)butanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical development and organic synthesis. The isolation and purification of this compound in a crystalline form is a critical step to ensure high purity, stability, and consistent physicochemical properties. Crystallization is a powerful technique for achieving this, but the optimal conditions can be highly dependent on the specific molecule.[1] The presence of a carboxylic acid, a methoxy group, and a substituted phenyl ring in the target molecule suggests that a systematic approach to solvent selection and crystallization methodology is required.

This document provides a comprehensive guide to developing robust crystallization protocols for 4-(4-Methoxy-3-methylphenyl)butanoic acid. It is designed to provide both theoretical understanding and practical, step-by-step instructions for researchers. The protocols outlined here are based on established principles of crystallization for organic compounds and active pharmaceutical ingredients (APIs).[2][3][4]